molecular formula C8H5F2N3O2 B2808789 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1566750-42-2

2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2808789
CAS No.: 1566750-42-2
M. Wt: 213.144
InChI Key: ZUZFUEBNMODBIO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the difluoromethyl group in its structure imparts distinct reactivity and biological activity, making it a valuable compound for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the difluoromethyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring, followed by selective fluorination to introduce the difluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to remove the carboxylic acid group, resulting in the corresponding amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Amines and other reduced forms of the compound.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and material science.

  • Biology: The compound and its derivatives can be used in biological studies to investigate the effects of fluorination on biological systems and pathways.

  • Industry: Utilized in the development of advanced materials and chemicals with unique properties conferred by the difluoromethyl group.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects.

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents and functional groups.

  • Fluorinated heterocycles: Other fluorinated compounds with similar heterocyclic structures but different substitution patterns.

Uniqueness: 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This fluorinated group enhances the compound's reactivity and potential for biological activity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-5(10)7-12-4-3(8(14)15)1-2-11-6(4)13-7/h1-2,5H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZFUEBNMODBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566750-42-2
Record name 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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